

# Application Notes: Determination of Benzoic Acid Content Using UV-Vis Spectrophotometry

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## Compound of Interest

Compound Name: *Benzoic Acid*

Cat. No.: *B1666594*

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AN-UVVIS-BA01

## Introduction

**Benzoic acid** and its salts, such as sodium benzoate, are widely used as preservatives in various food products, beverages, and pharmaceuticals to inhibit the growth of bacteria, yeasts, and molds.[1] Monitoring the concentration of **benzoic acid** is crucial to ensure it remains within regulatory limits, as excessive intake can be associated with adverse health effects.[1]

UV-Vis spectrophotometry is a simple, cost-effective, and rapid analytical technique for the quantitative determination of **benzoic acid**. [2][3] The method is based on the principle that **benzoic acid** absorbs ultraviolet radiation at specific wavelengths due to its aromatic ring and carboxyl group. The amount of UV radiation absorbed is directly proportional to the concentration of **benzoic acid** in the solution, following the Beer-Lambert Law. The analysis is typically performed under acidic conditions to ensure the analyte is in its undissociated **benzoic acid** form, which has a distinct absorption spectrum.[4][5]

## Principle of Method

The quantification of **benzoic acid** is achieved by measuring its absorbance at the wavelength of maximum absorption ( $\lambda_{\text{max}}$ ). A calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known **benzoic acid** concentrations. The absorbance of the unknown sample is then measured under the same conditions, and its

concentration is determined by interpolating from the calibration curve. The  $\lambda_{\text{max}}$  for **benzoic acid** is influenced by pH; in acidic solutions, characteristic peaks are observed around 230 nm and 274 nm.<sup>[4][6]</sup> For quantification, the peak at approximately 225-230 nm is commonly used.<sup>[3][4][7][8]</sup>

## Experimental Protocol

### Instrumentation and Reagents

- Instrumentation:
  - UV-Vis Spectrophotometer (double or single beam)
  - Matched quartz cuvettes (1 cm path length)
  - Analytical balance
  - Volumetric flasks (various sizes: 50 mL, 100 mL, 500 mL)
  - Pipettes (various sizes)
  - pH meter
  - Hot plate
  - Filtration apparatus (e.g., syringe filters or filter paper)
- Reagents:
  - **Benzoic acid** (analytical standard)
  - Hydrochloric acid (HCl), 0.1 M solution
  - Methanol (HPLC grade)<sup>[3]</sup>
  - Deionized or distilled water

### Preparation of Standard Solutions

- **Benzoic Acid Stock Solution** (e.g., 100 mg/L):
  - Accurately weigh 10.0 mg of **benzoic acid** standard.
  - Transfer it to a 100 mL volumetric flask.
  - Dissolve and dilute to the mark with 0.01 M HCl. This solution can also be prepared using methanol.[\[3\]](#)[\[7\]](#) Mix thoroughly.
- **Working Standard Solutions:**
  - Prepare a series of working standards by serially diluting the stock solution with 0.01 M HCl. A typical concentration range is 1.0 to 10.0 mg/L.[\[3\]](#)[\[7\]](#)[\[9\]](#)
  - For example, to prepare 2.0, 4.0, 6.0, 8.0, and 10.0 mg/L standards in 50 mL volumetric flasks:
    - Pipette 1.0, 2.0, 3.0, 4.0, and 5.0 mL of the 100 mg/L stock solution into separate 50 mL flasks.
    - Dilute each to the mark with 0.01 M HCl and mix well.

## Sample Preparation (Example: Soft Drink)

- **Degassing:** Warm approximately 20 mL of the soft drink sample in a beaker on a hot plate to expel dissolved carbon dioxide (CO<sub>2</sub>). Avoid boiling.[\[9\]](#)[\[10\]](#)
- **Filtration:** Cool the sample to room temperature and filter it through a 0.45 µm syringe filter or filter paper to remove any particulate matter.[\[9\]](#)[\[11\]](#)
- **Dilution:**
  - Pipette a known volume (e.g., 2.00 mL) of the filtered sample into a 50 mL volumetric flask.[\[9\]](#)
  - Add 5.00 mL of 0.1 M HCl and dilute to the mark with deionized water to ensure the final solution is acidic (final HCl concentration of 0.01 M).[\[9\]](#)[\[10\]](#) The dilution factor must be

recorded for the final calculation. The final concentration should fall within the range of the calibration curve.

## Instrumental Analysis

- Wavelength Scan ( $\lambda_{\text{max}}$  Determination):
  - Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
  - Use a mid-range standard solution (e.g., 6.0 mg/L **benzoic acid**) to scan the UV spectrum from 200 nm to 300 nm.
  - Use 0.01 M HCl as the blank reference.
  - Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ), which should be around 225-230 nm.[\[4\]](#)[\[7\]](#)
- Calibration Curve Construction:
  - Set the spectrophotometer to the determined  $\lambda_{\text{max}}$ .
  - Zero the instrument using the 0.01 M HCl blank.
  - Measure the absorbance of each working standard solution, starting from the lowest concentration. Rinse the cuvette with the next standard before measuring.
  - Plot a graph of absorbance versus concentration (mg/L). Perform a linear regression analysis to obtain the equation of the line ( $y = mx + c$ ) and the correlation coefficient ( $R^2$ ). The  $R^2$  value should ideally be  $\geq 0.996$ .[\[3\]](#)
- Sample Measurement:
  - Measure the absorbance of the prepared sample solution at the same  $\lambda_{\text{max}}$ .

## Data Analysis and Calculation

- Using the linear regression equation from the calibration curve ( $y = mx + c$ ), where 'y' is the absorbance of the sample, solve for 'x' (concentration of **benzoic acid** in the diluted sample).
  - Concentration (diluted sample) (mg/L) = (Absorbance - y-intercept) / slope
- Calculate the concentration of **benzoic acid** in the original, undiluted sample by accounting for the dilution factor.
  - Concentration (original sample) (mg/L) = Concentration (diluted sample) × Dilution Factor

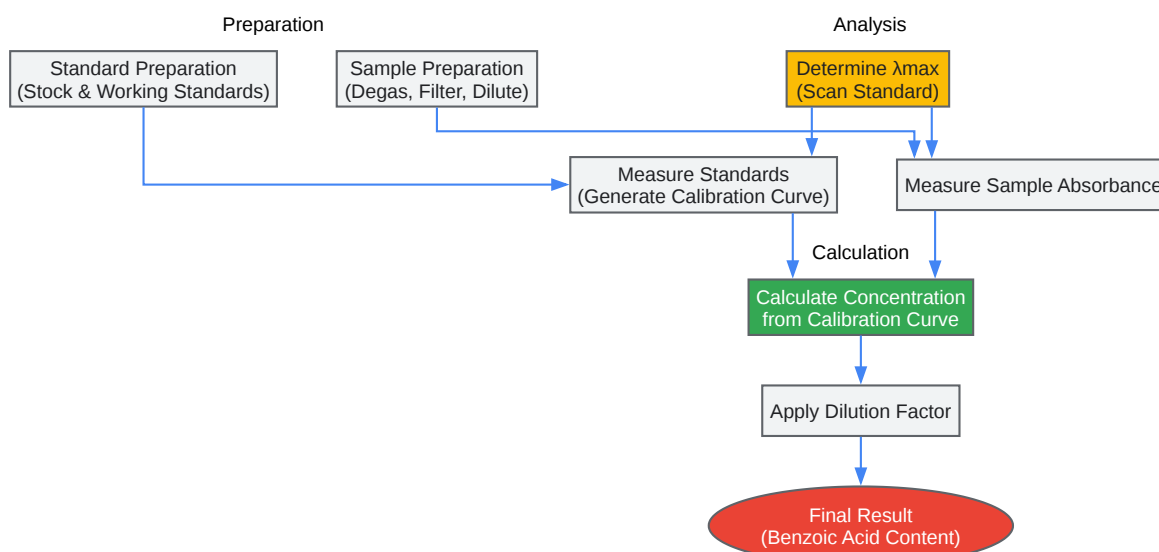
## Data Presentation

The performance of the UV-Vis spectrophotometric method for **benzoic acid** determination is summarized below.

Parameter	Typical Value	Reference
Wavelength of Max. Absorbance ( $\lambda_{\text{max}}$ )	225 - 230 nm (in acidic medium)	[3][4][7][8]
Linearity Range	1 - 10 mg/L (ppm)	[3][7]
Correlation Coefficient ( $R^2$ )	> 0.996	[3]
Limit of Detection (LOD)	0.16 - 0.19 mg/L	[3][8]
Limit of Quantification (LOQ)	0.47 - 0.57 mg/L	[3][8]
Accuracy (% Recovery)	94% - 104%	[3][7][8]

## Visualizations

### Experimental Workflow Diagram



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Caption: Workflow for **benzoic acid** determination by UV-Vis spectrophotometry.

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